molecular formula C19H22N2O B326416 N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide

N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide

Cat. No.: B326416
M. Wt: 294.4 g/mol
InChI Key: LKEMKYPWMKYHLD-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide is an organic compound with a complex structure that includes both amide and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide typically involves the condensation of 3-phenylpropanamide with 4-phenylbutan-2-one under specific conditions to form the imine linkage. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-(4-phenylbutan-2-yl)propanamide: Similar structure but lacks the imine group.

    N-phenylpropanamide: A simpler compound with only one phenyl group and an amide linkage.

    4-phenylbutan-2-one: A precursor in the synthesis of the target compound.

Uniqueness

N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide is unique due to the presence of both amide and imine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-phenyl-N-[(Z)-4-phenylbutan-2-ylideneamino]propanamide

InChI

InChI=1S/C19H22N2O/c1-16(12-13-17-8-4-2-5-9-17)20-21-19(22)15-14-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3,(H,21,22)/b20-16-

InChI Key

LKEMKYPWMKYHLD-SILNSSARSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCC1=CC=CC=C1)/CCC2=CC=CC=C2

SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)CCC2=CC=CC=C2

Origin of Product

United States

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